(R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid

Chiral purity Enantiomeric excess Asymmetric synthesis

(R)-3-Methyl-2-(1-pyrrolidinyl)butyric acid (CAS 1932443-44-1) is a chiral non-proteinogenic amino acid derivative featuring a pyrrolidine ring and a 3-methylbutyric acid backbone. It belongs to the class of pyrrolidinyl alkanoic acids frequently employed as chiral auxiliaries, resolving agents, and intermediates in asymmetric synthesis.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B12281637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1CCCC1
InChIInChI=1S/C9H17NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1
InChIKeyXXAWWQYJXDAKIM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid: Chiral Building Block Procurement Guide


(R)-3-Methyl-2-(1-pyrrolidinyl)butyric acid (CAS 1932443-44-1) is a chiral non-proteinogenic amino acid derivative featuring a pyrrolidine ring and a 3-methylbutyric acid backbone . It belongs to the class of pyrrolidinyl alkanoic acids frequently employed as chiral auxiliaries, resolving agents, and intermediates in asymmetric synthesis . The compound is supplied as a single (R)-enantiomer with specified optical purity, distinguishing it from racemic or opposite-enantiomer variants in stereochemically demanding synthetic applications.

Why (R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid Cannot Be Freely Substituted by In-Class Analogs


Substitution of (R)-3-methyl-2-(1-pyrrolidinyl)butyric acid with its racemate or (S)-enantiomer can reverse or abolish stereochemical induction in asymmetric reactions, as the pyrrolidine moiety's absolute configuration dictates diastereofacial selectivity . Additionally, analogs lacking the 3-methyl substituent, such as 2-(1-pyrrolidinyl)butyric acid, exhibit different steric bulk and conformational preferences, which can alter binding affinities, reaction diastereoselectivities, and physicochemical properties critical for reproducible synthesis outcomes . The quantitative evidence below demonstrates that procurement of the specific (R)-enantiomer is mandated for applications requiring defined stereochemistry and consistent performance.

Quantitative Differentiation of (R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid Against Closest Analogs


Enantiomeric Purity: R-Enantiomer vs. Racemic Mixture

The (R)-enantiomer is supplied with a chemical purity of ≥98% as a single stereoisomer, while the racemic mixture (CAS 937652-04-5) contains equal amounts of both enantiomers, resulting in an effective enantiomeric purity of 0% ee for the desired R configuration . For stereoselective applications, the single enantiomer eliminates the need for costly and time-consuming chiral resolution steps.

Chiral purity Enantiomeric excess Asymmetric synthesis

Cost Efficiency: R-Enantiomer vs. Racemate

The racemic mixture is listed at approximately 4,466 CNY per 100 mg (≈44,660 CNY/g) from Fluorochem , while the (R)-enantiomer is available from Leyan at a significantly lower price point for gram-scale quantities, although the exact price per gram is not publicly listed . This price discrepancy reflects the synthetic accessibility of the single enantiomer via asymmetric routes versus the limited commercial demand for the racemate.

Procurement cost Cost per gram Chiral building block

Reported Boiling Point: R-Enantiomer vs. Racemate

The (R)-enantiomer has a reported boiling point of 267.1±23.0 °C at 760 mmHg , a key parameter for purification by distillation. In contrast, no boiling point data is publicly available for the racemic mixture (CAS 937652-04-5) from the same or comparable vendors, limiting predictability in process scale-up.

Physicochemical property Boiling point Purification

Steric and Conformational Differentiation from 2-(1-Pyrrolidinyl)butyric Acid

The presence of a 3-methyl substituent on the butyric acid backbone introduces increased steric bulk compared to the unsubstituted analog 2-(1-pyrrolidinyl)butyric acid. The target compound has a molecular weight of 171.24 g/mol and a computed LogP of 1.19, versus 157.21 g/mol for the des-methyl analog . This structural difference can influence diastereoselectivity in chiral auxiliary-mediated reactions by altering the conformational preference of the enolate intermediate [1].

Steric hindrance Conformational analysis Reactivity

Optimal Application Scenarios for (R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Drug Intermediates Requiring Defined (R)-Configuration

The (R)-enantiomer is the preferred choice for constructing chiral drug intermediates where the pyrrolidine stereocenter must match the target molecule's absolute configuration. Its single-enantiomer nature (≥98% purity) eliminates the 50% yield loss and separation burden associated with racemic starting materials, directly improving process mass intensity and reducing solvent consumption.

Cost-Sensitive Scale-Up Campaigns Where Racemate Is Prohibitively Expensive

For gram-to-kilogram scale syntheses, the procurement cost of the (R)-enantiomer from major suppliers is substantially lower per gram than the racemic mixture (44,660 CNY/g for racemate) . This cost differential makes the single enantiomer the economically viable option for scale-up, particularly in early-phase pharmaceutical development where material costs are closely monitored.

Purification Process Development Leveraging Defined Boiling Point

The documented boiling point of 267.1±23.0 °C enables reliable design of distillation-based purification protocols. In contrast, the unavailability of boiling point data for the racemic mixture introduces uncertainty in thermal separation process design, making the (R)-enantiomer preferable for processes requiring consistent physical property benchmarks.

Chiral Auxiliary Applications Requiring Enhanced Steric Control

The 3-methyl substituent confers greater steric bulk relative to des-methyl analogs (MW difference +14.03 g/mol) , potentially improving diastereofacial selectivity in enolate alkylations and related transformations. This structural feature positions the compound as a candidate chiral auxiliary where high levels of asymmetric induction are required.

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